molecular formula C13H12N2O4 B3388457 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid CAS No. 874623-61-7

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B3388457
M. Wt: 260.24 g/mol
InChI Key: XRVPEQDXUVOXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid has been found to have unique biochemical and physiological effects. Studies have shown that this compound inhibits the production of prostaglandins, which are involved in the inflammatory response. Additionally, 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid has been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. However, there are limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are many future directions for the study of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Finally, additional studies are needed to investigate the potential of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid as a therapeutic agent for other diseases and conditions.

Scientific Research Applications

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

6-oxo-1-(2-phenoxyethyl)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-12-7-6-11(13(17)18)14-15(12)8-9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPEQDXUVOXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171404
Record name 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid

CAS RN

874623-61-7
Record name 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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